Lipophilicity (LogP) Differentiation of the 1-Methoxypropan-2-amine Chain Versus Cyclohexyl and Methyl Analogs
The target compound exhibits a calculated LogP of 4.22 (ACD/LogP 4.27 by Percepta), which is substantially lower than the cyclohexyl analog N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine (estimated LogP >5.0 based on the cyclohexane moiety) and considerably higher than the simple methyl congener 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PhiKan 083, estimated LogP ~3.3–3.5) . This intermediate lipophilicity is critical for maintaining a balance between aqueous solubility and passive membrane permeability in cellular assays .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.22 (Hit2Lead); ACD/LogP = 4.27 (Percepta) |
| Comparator Or Baseline | PhiKan 083 (1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine): LogP ~3.3–3.5 (estimated from SMILES); N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine: LogP >5.0 (estimated) |
| Quantified Difference | Target compound LogP ~0.7–0.9 units higher than PhiKan 083; ~0.8–1.0 units lower than cyclohexyl analog |
| Conditions | Calculated values using ACD/Labs Percepta Platform v14 and KOWWIN v1.67; experimental LogP derived from Hit2Lead product data. |
Why This Matters
The intermediate LogP places the target compound in the 'lead-like' or 'drug-like' sweet spot, whereas the cyclohexyl analog may exhibit excessive lipophilicity and the methyl analog may suffer from limited membrane permeability—making the target compound a versatile scaffold for hit-to-lead optimization where balanced ADME properties are required.
